molecular formula C12H12N2O4S2 B6321281 N'-(Phenylsulfonyl)benzenesulfonohydrazide CAS No. 6272-36-2

N'-(Phenylsulfonyl)benzenesulfonohydrazide

Cat. No.: B6321281
CAS No.: 6272-36-2
M. Wt: 312.4 g/mol
InChI Key: VWSUQBGPNFFSLB-UHFFFAOYSA-N
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Description

N'-(Phenylsulfonyl)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C12H12N2O4S2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.02384922 g/mol and the complexity rating of the compound is 445. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Probe for Calcium Ion Capturing

N'-(Phenylsulfonyl)benzenesulfonohydrazide derivatives have been synthesized and used as probes for calcium ion capturing. The study by Hussain et al. (2020) demonstrates the use of these derivatives in detecting calcium ions in natural samples, highlighting their potential in analytical chemistry.

Synthesis of Benzosultams

A novel route involving this compound for the iron-catalyzed synthesis of benzosultams has been developed. This method is notable for its convenient operation and good functional group tolerance, as discussed by Zhang et al. (2023).

Free-radical Azidation Studies

In the field of organic synthesis, the γ-nitrogen of phenylsulfonyl azide, derived from benzenesulfonohydrazide, has been labeled for use in free-radical azidation studies. Masterson and Shackleford (2007) provide insights into this chemistry, which is valuable for the production of 15 N-amines.

Reactions with Hydrogen Chloride or Hydrogen Bromide

The reactions of benzenesulfonohydrazides with hydrogen chloride or hydrogen bromide have been explored by Yung et al. (1977). These reactions yield thiosulfonates and disulfides, providing a route for the synthesis of various chemical compounds.

Preparation of Triazolo[4,3-a]pyridines

This compound has been used in the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines, a process detailed by Ito et al. (1980). This showcases its utility in heterocyclic chemistry.

Synthesis of Anti-bacterial Derivatives

The synthesis of N-substituted derivatives of certain compounds involving this compound has been reported by Khalid et al. (2016). These derivatives exhibited moderate to significant antibacterial activity.

Corrosion Inhibition Studies

Sulfonohydrazide derivatives, including those derived from this compound, have been investigated as corrosion inhibitors for carbon steel in acidic media. The study by Ichchou et al. (2019) reveals their effectiveness and potential applications in materials science.

Building Blocks in Organic Synthesis

This compound derivatives have been identified as useful building blocks in organic synthesis. Research by Guinchard et al. (2005) demonstrates their versatility in reactions with organometallics to produce N-(Boc)hydroxylamines.

Chlorination of Activated Arenes

This compound has been explored for the chlorination of activated arenes and heterocycles. The study by Misal et al. (2020) presents a new approach to this process, showcasing the compound's reactivity.

Synthesis of Tetrazoles

This compound has been used in the synthesis of tetrazoles, as described by Ito et al. (1984). This highlights its role in the preparation of heterocyclic compounds.

Addition-Cyclization of N-Methyl-N-arylacrylamides

The addition-cyclization of N-methyl-N-arylacrylamides with arylaldehydes or benzenesulfonohydrazides, involving this compound, has been developed as a metal-free process. Ji et al. (2016) discuss this environmentally friendly approach in organic synthesis.

Antibacterial Activity of Sulfonamide Derivatives

The antibacterial activity of sulfonamide derivatives, synthesized using this compound, has been evaluated. The study by Ajani et al. (2013) showcases the compound's medicinal potential.

Properties

IUPAC Name

N'-(benzenesulfonyl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-19(16,11-7-3-1-4-8-11)13-14-20(17,18)12-9-5-2-6-10-12/h1-10,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSUQBGPNFFSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284484
Record name N'-(phenylsulfonyl)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-36-2
Record name NSC37423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(phenylsulfonyl)benzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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